
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,7-dihydropurin-6-one;nitric acid;dihydrate, also known as guanine, is a naturally occurring purine derivative. It is one of the four main nucleobases found in the nucleic acids DNA and RNA, where it pairs with cytosine. Guanine plays a crucial role in the storage and transmission of genetic information.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guanine can be synthesized through several methods. One common method involves the oxidation of guanosine, a nucleoside composed of guanine and ribose. This process typically uses strong oxidizing agents such as nitric acid. Another method involves the cyclization of 2,4,5-triamino-6-hydroxypyrimidine with formic acid.
Industrial Production Methods
Industrial production of guanine often involves the extraction from natural sources, such as fish scales, where it is found in significant quantities. The extracted guanine is then purified through crystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Guanine undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common DNA lesion.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in substitution reactions, particularly in the presence of alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Alkylating Agents: Methyl iodide, ethyl methanesulfonate.
Major Products
8-Oxoguanine: Formed through oxidation.
Dihydroguanine: Formed through reduction.
Alkylated Guanine Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Guanine has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its role in DNA and RNA structure and function.
Medicine: Investigated for its potential in antiviral therapies, particularly as an intermediate in the synthesis of antiviral drugs like acyclovir.
Industry: Used in cosmetics for its light-diffusing properties, giving products a shimmering effect.
Mécanisme D'action
Guanine exerts its effects primarily through its role in nucleic acids. It pairs with cytosine through hydrogen bonding, contributing to the stability of the DNA double helix. In RNA, guanine is involved in various secondary structures, such as hairpins and loops, which are crucial for RNA function. Guanine’s interactions with other molecules, such as proteins and enzymes, are mediated through its nitrogenous base structure, allowing it to participate in numerous biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: Another purine base found in DNA and RNA, pairs with thymine in DNA and uracil in RNA.
Cytosine: A pyrimidine base that pairs with guanine in both DNA and RNA.
Thymine: A pyrimidine base found only in DNA, pairs with adenine.
Uracil: A pyrimidine base found only in RNA, pairs with adenine.
Uniqueness
Guanine is unique among these compounds due to its specific pairing with cytosine and its role in forming the guanine-quadruplex structures, which are involved in the regulation of gene expression and maintenance of genomic stability.
Propriétés
Numéro CAS |
495413-83-7 |
|---|---|
Formule moléculaire |
C5H11N7O9 |
Poids moléculaire |
313.18 g/mol |
Nom IUPAC |
2-amino-1,7-dihydropurin-6-one;nitric acid;dihydrate |
InChI |
InChI=1S/C5H5N5O.2HNO3.2H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;2*2-1(3)4;;/h1H,(H4,6,7,8,9,10,11);2*(H,2,3,4);2*1H2 |
Clé InChI |
GVZKPBNJZUHBIM-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=O)NC(=N2)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)

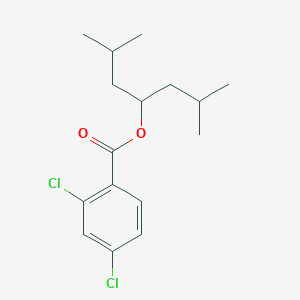
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
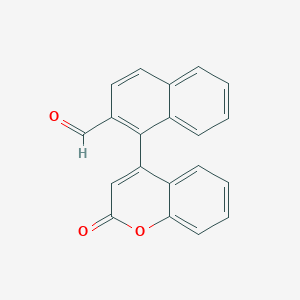
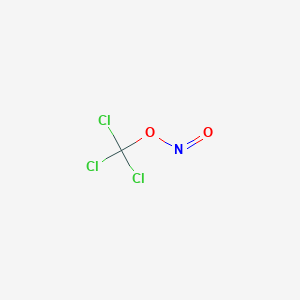

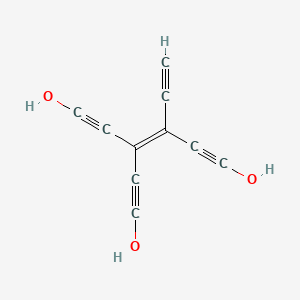

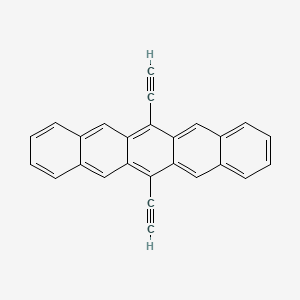
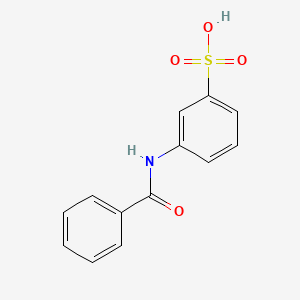
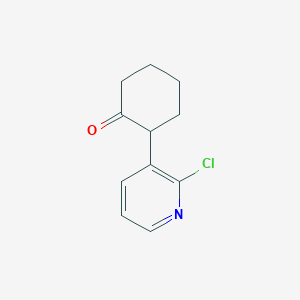
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
